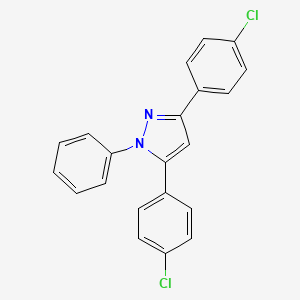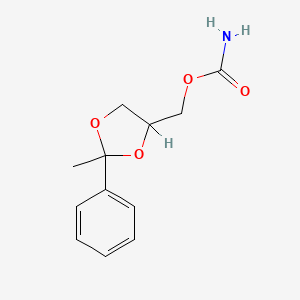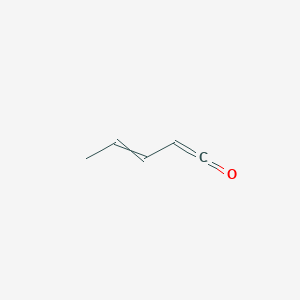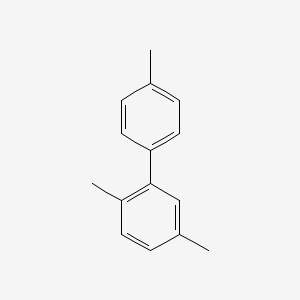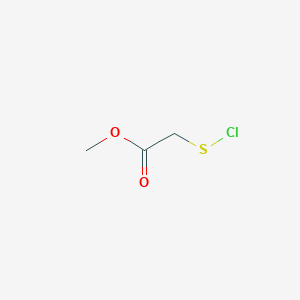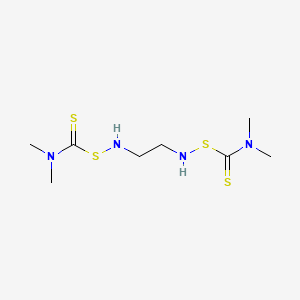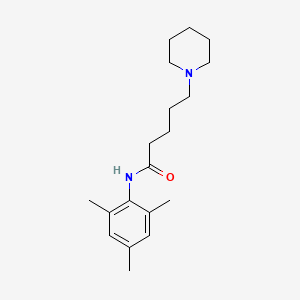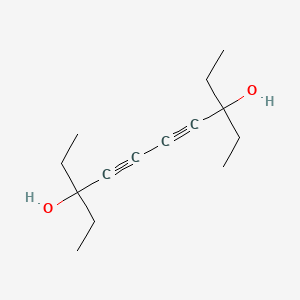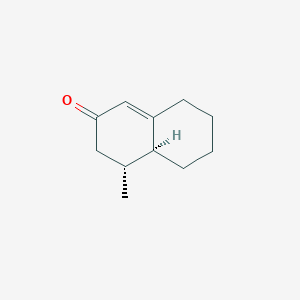
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-naphthalene ring system with a methyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common synthetic routes may include:
Hydrogenation: Naphthalene derivatives are hydrogenated using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Cyclization: The intermediate products undergo cyclization reactions to form the hexahydro-naphthalene ring system.
Functional Group Introduction: The methyl and ketone groups are introduced through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
This compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific molecular pathways.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules, including fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully saturated naphthalene ring system.
Decalin (Decahydronaphthalene): Another related compound with a fully hydrogenated naphthalene structure.
Naphthalene: The parent compound with an unsaturated ring system.
Uniqueness
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
32980-08-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4R,4aS)-4-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h7-8,11H,2-6H2,1H3/t8-,11+/m1/s1 |
InChI Key |
WENXVHUJPUMHKU-KCJUWKMLSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C2[C@H]1CCCC2 |
Canonical SMILES |
CC1CC(=O)C=C2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


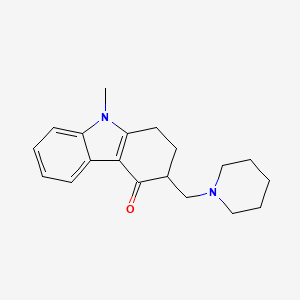
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
